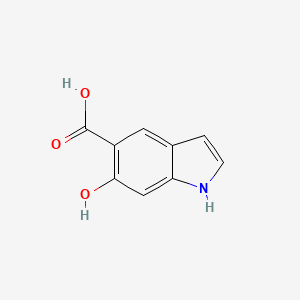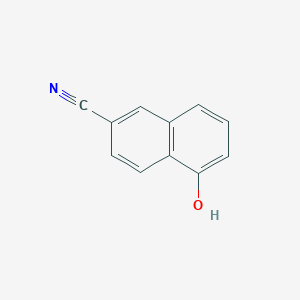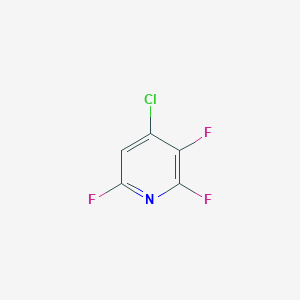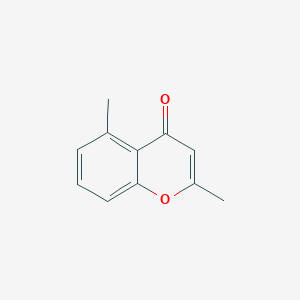
2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a dimethylaminomethyl group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-6-methylpyrimidin-4(3H)-one with dimethylamine. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the dimethylaminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The dimethylaminomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino substitution, known for its use as a nucleophilic catalyst.
2-(Dimethylamino)ethyl methacrylate: A methacrylate derivative with dimethylamino substitution, used in polymer chemistry.
Uniqueness
2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a dimethylaminomethyl group and a methyl group on the pyrimidine ring differentiates it from other similar compounds and contributes to its versatility in various applications.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-6-4-8(12)10-7(9-6)5-11(2)3/h4H,5H2,1-3H3,(H,9,10,12) |
InChI Key |
BTZLIGGKOAREJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Oxaspiro[5.5]undecan-4-ol](/img/structure/B11915902.png)


![4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine](/img/structure/B11915919.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride](/img/structure/B11915921.png)

![6-Chloroimidazo[1,2-a]pyridin-3-ol](/img/structure/B11915926.png)


![6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11915938.png)


